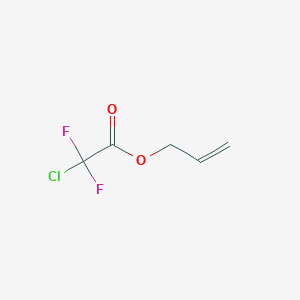

Allyl chlorodifluoroacetate

概要

説明

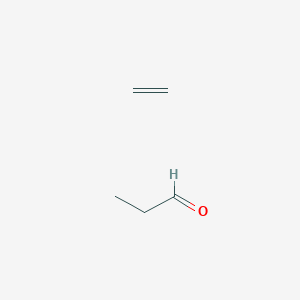

Allyl chlorodifluoroacetate is a chemical compound with the molecular formula C5H5ClF2O2. It is an allyl compound, which means it contains an allyl group, a substituent with the structural formula −CH2−HC=CH2 .

Synthesis Analysis

The synthesis of Allyl chlorodifluoroacetate involves the use of allyl–allyl cross-coupling reactions, which provide a practical synthetic route for the direct construction of 1,5-dienes . The Reformatsky-Claisen rearrangement, a rearrangement of allyl α-bromoacetates with Zn dust, has also been used in the synthesis .Molecular Structure Analysis

The molecular structure of Allyl chlorodifluoroacetate involves a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The interactions between all three of the p orbitals from the three carbons result in a stable cation .Chemical Reactions Analysis

Allyl compounds, including Allyl chlorodifluoroacetate, are known for their exceptional physical and electrical properties . They undergo various reactions such as oxidation, reduction, esterification, and addition .Physical And Chemical Properties Analysis

The physical and chemical properties of Allyl chlorodifluoroacetate are determined by its chemistry . The chemistry of a biomaterial directly contributes to its interaction with biological environments .科学的研究の応用

Reformatsky-Claisen Rearrangement

Allyl chlorodifluoroacetate is utilized in the Reformatsky-Claisen rearrangement , a reaction that forms carbon-carbon bonds under non-basic conditions. This rearrangement is particularly useful for synthesizing natural products and other chemical entities. The process involves zinc enolates generated from α-halogenated allyl esters with zinc dust .

Synthesis of Difluoroacid

One of the earliest applications of this compound in the Reformatsky-Claisen rearrangement was the conversion of Allyl chlorodifluoroacetate to difluoroacid. This transformation is significant for the development of fluorinated pharmaceuticals and agrochemicals .

Allyl–Allyl Cross-Coupling

Allyl chlorodifluoroacetate can be used in allyl–allyl cross-coupling reactions, which are pivotal for constructing 1,5-dienes. These dienes are abundant in terpenes and serve as significant building blocks in chemical synthesis. The reaction showcases excellent regio- and enantioselective control, making it a valuable tool in the stereoselective synthesis of complex natural products .

Pharmaceutical Industry Applications

In the pharmaceutical industry, the compound’s reactivity under photochemical conditions is exploited for bromination reactions. This application is crucial for the synthesis of various pharmaceutical intermediates, where high productivity and efficiency are required .

Creation of Useful Molecules

The ability of Allyl chlorodifluoroacetate to undergo [3,3]-sigmatropic rearrangements makes it a reliable reactant for selective carbon-carbon bond formation. This characteristic is essential for creating useful molecules, including drugs .

Development of Fluorinated Compounds

The compound’s role in the synthesis of fluorinated compounds is noteworthy. Fluorinated compounds have diverse applications, ranging from materials science to life sciences, due to their unique properties such as stability and bioactivity .

Enolate Chemistry

Allyl chlorodifluoroacetate’s involvement in enolate chemistry, particularly in reactions proceeding through Zn enolates, highlights its importance in synthetic organic chemistry. Enolates are key intermediates in a wide range of organic transformations .

Natural Product Synthesis

Lastly, the compound is instrumental in the synthesis of natural products. Its use in various rearrangement reactions allows for the construction of complex molecular architectures found in natural substances .

作用機序

Target of Action

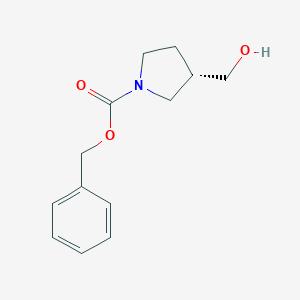

Allyl chlorodifluoroacetate is primarily involved in the synthesis of complex molecules through the process of allylic substitution . It interacts with group IX-metal catalysts, such as palladium, rhodium, and iridium, which serve as its primary targets .

Mode of Action

The compound undergoes a process called oxidative allylic C–H functionalization via group IX-metal catalysis . This process involves the direct functionalization of allylic C–H bonds of unactivated alkenes, thereby avoiding the need for prefunctionalization . The process involves the palladium(II)-dependent release of difluorocarbene and rapid difluorocarbene migratory insertion .

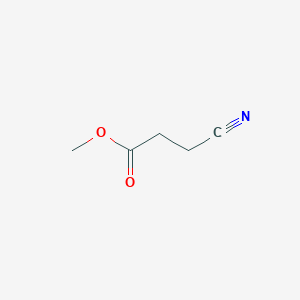

Biochemical Pathways

The biochemical pathways affected by Allyl chlorodifluoroacetate involve the formation of gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . The synthetic utility of this protocol has also been demonstrated by the diverse transformations of the resulting gem-difluoroalkenes into medicinally interesting fluorinated structures, including trifluoromethyl, difluoromethylene, and monofluorovinyl-containing compounds .

Result of Action

The result of Allyl chlorodifluoroacetate’s action is the efficient preparation of various gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . These gem-difluoroalkenes can then be transformed into a wide range of mono-, di-, and trifluorinated compounds .

Action Environment

The action of Allyl chlorodifluoroacetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other chemicals, can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s reactivity and stability can also be influenced by the presence of protective groups .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

prop-2-enyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSMQFOBYVXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434085 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl chlorodifluoroacetate | |

CAS RN |

118337-48-7 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

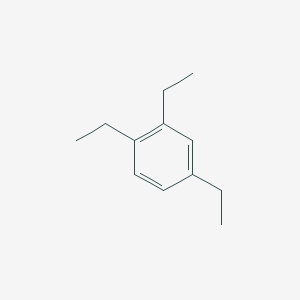

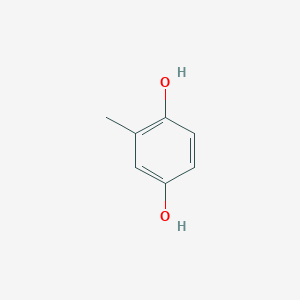

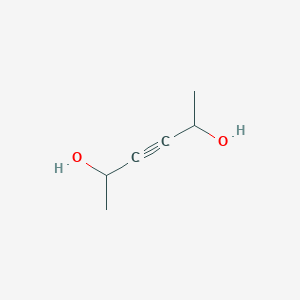

Feasible Synthetic Routes

Q & A

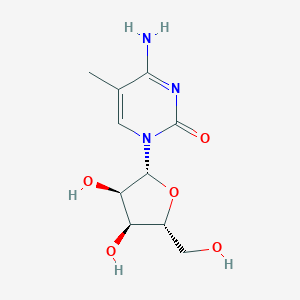

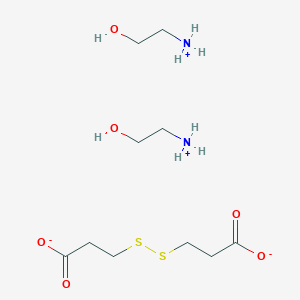

Q1: What is the role of allyl chlorodifluoroacetate in the synthesis of 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides?

A1: Allyl chlorodifluoroacetate serves as a key starting material in the synthesis. It undergoes a TMSCl/pyridine-induced stereoselective Reformatskii-Claisen rearrangement, which is crucial for establishing the desired stereochemistry in the final 2',3'-dideoxy-6',6'-difluoro-2'-thionucleoside analogs. [, ]

Q2: Why is the stereoselective synthesis of these nucleoside analogs important?

A2: The stereoselective synthesis is particularly important because these nucleoside analogs are designed to mimic naturally occurring nucleosides like L-OddC and 3TC. These natural compounds exhibit potent antiviral activity. By controlling the stereochemistry during synthesis, researchers aim to create analogs with improved pharmacological properties, such as enhanced activity and selectivity towards specific viral targets. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。